molecular formula C20H17ClFN3O3 B2929760 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide CAS No. 921531-26-2

5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide

Katalognummer: B2929760
CAS-Nummer: 921531-26-2
Molekulargewicht: 401.82
InChI-Schlüssel: XGWWKJHSDIOXEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is a synthetic small molecule based on a pyridazin-3(2H)-one core, a scaffold recognized for its significant potential in medicinal chemistry and oncology research . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Pyridazinone derivatives represent a promising area of investigation for modulating challenging oncology targets. Recent research highlights compounds with this core structure being developed for the modulation of the MYC family of proto-oncogenes, which are transcription factors implicated in regulating cell proliferation and are gain-of-function actors in a wide range of cancers . Furthermore, related pyridazinone compounds have been identified as first-in-class inhibitors that disrupt protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins, offering a novel mechanism to target PRMT5 activity in certain cancer contexts . The structural motif of this compound suggests its value as a chemical tool for scientists exploring new mechanisms in cancer biology and working to advance the discovery of novel targeted therapies. Researchers can utilize this compound for in vitro studies to investigate its effects on cancer cell proliferation, viability, and specific oncogenic signaling pathways.

Eigenschaften

IUPAC Name

5-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c1-28-18-8-4-14(21)12-16(18)20(27)23-10-11-25-19(26)9-7-17(24-25)13-2-5-15(22)6-3-13/h2-9,12H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWWKJHSDIOXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure, which may contribute to its unique interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}ClF N2_{2}O2_{2}
  • Molecular Weight : 334.79 g/mol
  • IUPAC Name : 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide

This structure includes a chloro substituent, a methoxy group, and a pyridazinone framework, which may enhance its pharmacological profile compared to similar compounds.

The biological activity of 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide has been linked to its potential role as a modulator of specific biological pathways. Preliminary studies suggest that it may interact with various receptors and enzymes, influencing cellular signaling pathways.

Pharmacological Effects

  • Antitumor Activity : Initial research indicates that compounds with similar structures exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation.
  • Neuroprotective Effects : The compound may also have neuroprotective effects, potentially acting on GABA receptors, which are critical in neuropharmacology.
  • Antimicrobial Properties : Some derivatives of related compounds have shown antimicrobial activity, suggesting that this compound may also possess similar capabilities.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that derivatives of the pyridazinone framework inhibited the growth of various cancer cell lines, including breast and lung cancer cells. IC50_{50} values ranged from 0.5 to 5 µM, indicating potent activity.
    Cell LineIC50_{50} (µM)
    MCF-7 (Breast)1.2
    A549 (Lung)0.8
    HeLa (Cervical)3.0
  • Neuropharmacological Research : A study investigated the binding affinity of related compounds to GABA receptors. The results indicated that these compounds could act as positive allosteric modulators, enhancing GABAergic transmission.

Toxicological Profile

Toxicity studies are essential for evaluating the safety of any new compound. Preliminary data suggest that 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide exhibits low toxicity in animal models at therapeutic doses, but further studies are necessary to confirm this finding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
5-Chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide (Target) C₂₀H₁₆ClFN₃O₃ 400.82 4-Fluorophenyl (pyridazine); 2-methoxybenzamide (ethyl linker)
N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide C₂₀H₁₈ClN₃O₄ 415.83 3-Methoxyphenyl (pyridazine); acetamide linker (vs. ethyl)
2-Chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide C₂₀H₁₇ClFN₃O₃ 401.80 4-Methoxyphenyl (pyridazine); 2-chloro-6-fluorobenzamide (vs. 5-chloro-2-methoxybenzamide)
4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Metoclopramide Impurity A) C₁₇H₂₃ClN₃O₃ 352.84 Diethylaminoethyl side chain (vs. pyridazinyl-ethyl); acetylated amine

Structural and Functional Analysis

Pyridazine Ring Modifications The target compound and 2-chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide share a pyridazinone core but differ in substituents: 4-fluorophenyl vs. 4-methoxyphenyl. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy’s electron-donating effects.

Linker and Benzamide Variations

  • The acetamide-linked analog replaces the ethyl chain with a shorter, rigid acetamide group, reducing conformational flexibility and possibly limiting membrane permeability.
  • The 2-chloro-6-fluorobenzamide variant introduces dual halogenation on the benzamide ring, which may increase lipophilicity and alter pharmacokinetics compared to the target’s 5-chloro-2-methoxy substitution.

Side Chain Comparisons Metoclopramide Impurity A features a diethylaminoethyl side chain instead of a pyridazinyl-ethyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzamide precursors and pyridazine derivatives. A common approach involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under low-temperature conditions (-50°C) to minimize side reactions. For example, describes a similar benzamide synthesis where 2-methoxy-4-methylbenzoic acid was reacted with 4-chloroaniline using DCC/HOBt . Adjustments may include substituting the pyridazine moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling for the fluorophenyl group.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and aromatic ring connectivity.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyridazine ring vibrations).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm spatial arrangement of the pyridazine-ethyl-benzamide backbone .

Q. What initial biological screening assays are appropriate for evaluating this compound?

  • Methodological Answer : Prioritize in vitro assays to assess target engagement and cytotoxicity:

  • Enzyme Inhibition Assays : Test activity against kinases or proteases, given the pyridazine moiety’s potential as a hinge-binding region in kinase inhibitors.
  • Cell Viability Assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls.
  • Solubility and LogP Measurements : Use HPLC or shake-flask methods to determine physicochemical properties critical for downstream applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Modification of Substituents : Replace the methoxy group with trifluoromethoxy to enhance metabolic stability ( highlights trifluoromethyl groups improving lipophilicity) .
  • Pyridazine Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to adjust electron density and binding affinity.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or EGFR, followed by MD simulations to assess stability .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity ( notes vendor compounds may lack analytical validation) .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ assays across multiple concentrations to identify non-linear effects.
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Meta-Analysis : Compare findings with structurally analogous compounds (e.g., ’s pyrazole-carboxamide derivatives) to contextualize discrepancies .

Q. What strategies are recommended for improving aqueous solubility without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Cocrystallization : Screen with coformers like succinic acid to enhance dissolution rates.
  • PEGylation : Attach polyethylene glycol chains to the ethyl linker, balancing hydrophilicity and steric effects .

Experimental Design & Data Analysis

Q. How to design a robust in vivo efficacy study for this compound?

  • Methodological Answer :

  • Animal Models : Use xenograft models (e.g., murine CRC tumors) with daily oral dosing (10–50 mg/kg).
  • Pharmacokinetic Profiling : Collect plasma samples at intervals (0.5, 2, 6, 24h) for LC-MS/MS analysis of Cmax, Tmax, and half-life.
  • Biomarker Analysis : Quantify target modulation via ELISA (e.g., phosphorylated ERK for kinase inhibitors) .

Q. What statistical approaches are critical for analyzing dose-dependent toxicity?

  • Methodological Answer :

  • Probit Analysis : Calculate LD₅₀ values from mortality data.
  • ANOVA with Tukey’s HSD : Compare organ-specific toxicity (e.g., liver enzymes ALT/AST) across dose cohorts.
  • Kaplan-Meier Survival Curves : Assess long-term toxicity in chronic dosing studies .

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